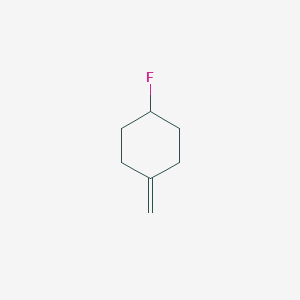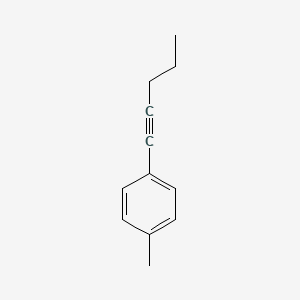![molecular formula C13H8BrF3OZn B14894082 3-[4-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14894082.png)
3-[4-(Trifluoromethoxy)phenyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(TRIFLUOROMETHOXY)PHENYL]PHENYLZINC BROMIDE, 0.25 M in THF, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the trifluoromethoxy group enhances its reactivity and stability, making it a useful tool in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(TRIFLUOROMETHOXY)PHENYL]PHENYLZINC BROMIDE typically involves the reaction of 3-[4-(TRIFLUOROMETHOXY)PHENYL]PHENYLLITHIUM with zinc bromide in tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the organozinc compound. The reaction conditions are typically mild, with temperatures maintained at or below room temperature to ensure the stability of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactors and more stringent control of reaction parameters. The use of high-purity reagents and solvents is crucial to obtain a product of consistent quality. The compound is often produced in bulk and stored in specialized containers to prevent degradation.
Analyse Des Réactions Chimiques
Types of Reactions: 3-[4-(TRIFLUOROMETHOXY)PHENYL]PHENYLZINC BROMIDE primarily undergoes cross-coupling reactions, such as Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in other types of reactions, including nucleophilic addition and substitution reactions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include palladium or nickel catalysts, which facilitate the cross-coupling process. The reactions are typically carried out in anhydrous THF or other suitable solvents under an inert atmosphere to prevent the oxidation of the organozinc reagent.
Major Products: The major products formed from reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds. These products can be further functionalized to create a wide range of chemical compounds, including pharmaceuticals, agrochemicals, and materials.
Applications De Recherche Scientifique
3-[4-(TRIFLUOROMETHOXY)PHENYL]PHENYLZINC BROMIDE is widely used in scientific research due to its versatility in organic synthesis. In chemistry, it is employed in the synthesis of complex molecules, including natural products and pharmaceuticals. In biology, it can be used to modify biomolecules for studying their functions and interactions. In medicine, it is valuable for the development of new drugs and therapeutic agents. In industry, it is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-[4-(TRIFLUOROMETHOXY)PHENYL]PHENYLZINC BROMIDE involves the transfer of the phenyl group to an electrophilic partner in the presence of a catalyst. The trifluoromethoxy group enhances the nucleophilicity of the phenyl group, facilitating its reaction with various electrophiles. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 4-(TRIFLUOROMETHOXY)PHENYLMAGNESIUM BROMIDE
- 3-(TRIFLUOROMETHOXY)PHENYLMAGNESIUM BROMIDE
- 4-(TRIFLUOROMETHOXY)PHENYLLITHIUM
Uniqueness: Compared to similar compounds, 3-[4-(TRIFLUOROMETHOXY)PHENYL]PHENYLZINC BROMIDE offers unique advantages in terms of reactivity and stability. The presence of the zinc atom provides better control over the reaction conditions and reduces the risk of side reactions. Additionally, the trifluoromethoxy group enhances the compound’s nucleophilicity, making it more effective in forming carbon-carbon bonds.
Propriétés
Formule moléculaire |
C13H8BrF3OZn |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-phenyl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C13H8F3O.BrH.Zn/c14-13(15,16)17-12-8-6-11(7-9-12)10-4-2-1-3-5-10;;/h1-2,4-9H;1H;/q-1;;+2/p-1 |
Clé InChI |
VFGWVWYVQQJPMJ-UHFFFAOYSA-M |
SMILES canonique |
C1=C[C-]=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


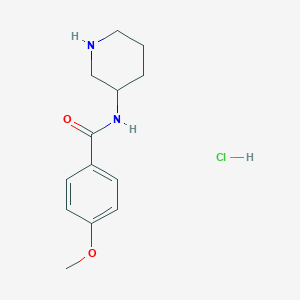
![[3-(4-t-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14894008.png)
![1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14894018.png)
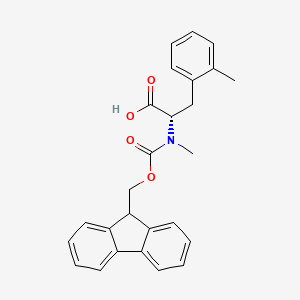
![6-Fluoro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14894039.png)
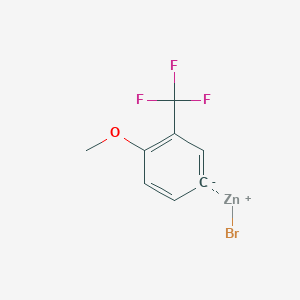
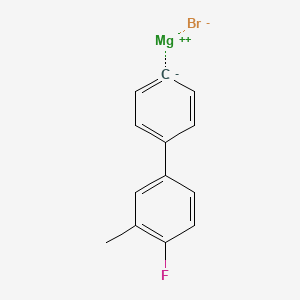
![3-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14894064.png)
![(2E)-4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14894067.png)
